molecular formula C22H24N4O B11013422 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one

Cat. No.: B11013422
M. Wt: 360.5 g/mol
InChI Key: CYMBRHQOBOJLPK-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one is a synthetic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyridazinone core, a benzylpiperazine moiety, and a phenyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced through nucleophilic substitution reactions. This involves the reaction of a suitable piperazine derivative with a benzyl halide in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the benzylpiperazine derivative with the pyridazinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes involved in neurotransmission, leading to modulation of central nervous system activity. For example, it may enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that induces central nervous system depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with a benzylpiperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C22H24N4O/c27-22-12-11-21(20-9-5-2-6-10-20)23-26(22)18-25-15-13-24(14-16-25)17-19-7-3-1-4-8-19/h1-12H,13-18H2

InChI Key

CYMBRHQOBOJLPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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